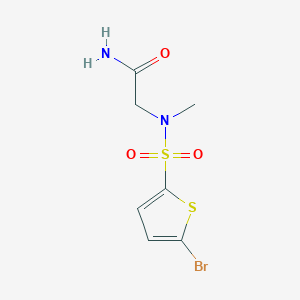
2-((5-Bromo-N-methylthiophene)-2-sulfonamido)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-Bromo-N-methylthiophene)-2-sulfonamido)acetamide is a chemical compound with a molecular formula of C7H9BrN2O3S2. This compound is known for its unique structure, which includes a bromine atom, a thiophene ring, and a sulfonamide group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Bromo-N-methylthiophene)-2-sulfonamido)acetamide typically involves the reaction of 5-bromo-N-methylthiophene-2-sulfonamide with acetamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
2-((5-Bromo-N-methylthiophene)-2-sulfonamido)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of amines and alcohols.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
2-((5-Bromo-N-methylthiophene)-2-sulfonamido)acetamide is used in several scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((5-Bromo-N-methylthiophene)-2-sulfonamido)acetamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit certain enzymes by mimicking the natural substrate, thereby blocking the enzyme’s active site. This inhibition can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-N-methylthiophene-2-sulfonamide
- 5-Bromo-N-methyl-3-nitropyridin-2-amine
- 5-Bromo-N-methyl-pyrimidin-2-amine
Uniqueness
2-((5-Bromo-N-methylthiophene)-2-sulfonamido)acetamide is unique due to its combination of a bromine atom, a thiophene ring, and a sulfonamide group. This unique structure imparts specific chemical properties and reactivity that are not found in other similar compounds.
Biological Activity
2-((5-Bromo-N-methylthiophene)-2-sulfonamido)acetamide is a synthetic compound characterized by its sulfonamide group attached to a bromo-substituted methylthiophene and an acetamide moiety. This compound, with the CAS number 1226218-79-6 and a molecular weight of approximately 305.19 g/mol, has garnered attention due to its potential biological activities, particularly in antimicrobial applications.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. Notably, sulfonamide derivatives have been shown to inhibit bacterial folic acid synthesis, which is crucial for bacterial growth and reproduction. This mechanism is particularly effective against resistant strains such as Klebsiella pneumoniae that produce New Delhi Metallo-β-lactamase .
Case Studies and Research Findings
- Inhibition of Bacterial Growth : Studies have demonstrated that related sulfonamides can achieve minimal inhibitory concentrations (MIC) as low as 0.39 µg/mL against resistant bacterial strains . This suggests that this compound may possess similar efficacy.
- Mechanism of Action : The mechanism of action for this class of compounds typically involves mimicking para-amino benzoic acid (PABA), leading to the disruption of folate synthesis in bacteria.
- Structural Activity Relationship (SAR) : The presence of the bromine atom and the sulfonamide group enhances the compound's reactivity and biological activity. Computational studies have indicated that these compounds can form significant hydrogen bonds and hydrophobic interactions with target proteins involved in bacterial resistance mechanisms .
Comparative Analysis of Similar Compounds
| Compound Name | Structure | MIC (µg/mL) | Target Bacteria |
|---|---|---|---|
| This compound | Structure | <0.39 | Klebsiella pneumoniae |
| Sulfanilamide | Structure | 0.5 | E. coli |
| Trimethoprim | Structure | 0.25 | S. aureus |
Pharmacological Applications
The unique combination of a bromo-thiophene structure with an acetamide linked via a sulfonamide may enhance solubility and bioavailability compared to other sulfonamides, making it a promising candidate for further development in medicinal chemistry . Potential applications include:
- Antibacterial agents : Effective against various resistant bacterial strains.
- Drug design : Insights from in silico studies could guide the development of new therapeutic agents targeting bacterial enzymes involved in folic acid synthesis.
Properties
Molecular Formula |
C7H9BrN2O3S2 |
|---|---|
Molecular Weight |
313.2 g/mol |
IUPAC Name |
2-[(5-bromothiophen-2-yl)sulfonyl-methylamino]acetamide |
InChI |
InChI=1S/C7H9BrN2O3S2/c1-10(4-6(9)11)15(12,13)7-3-2-5(8)14-7/h2-3H,4H2,1H3,(H2,9,11) |
InChI Key |
JGHVVFJVGNMPCF-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)N)S(=O)(=O)C1=CC=C(S1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















